2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

hypolipidemic in-vivo phenoxyacetic acid

2-(4-(Isoxazol-5-yl)phenoxy)acetic acid (CAS 1263216-42-7) is a synthetic small molecule (C11H9NO4, MW 219.19 g/mol) combining an isoxazole heterocycle with a para-phenoxyacetic acid moiety. This specific connectivity—the isoxazole attached at the para-position of the phenyl ring—distinguishes it from its more common ortho-isomer (CAS 925006-90-2) and from the broader class of isoxazole-phenoxyacetic acid derivatives that have been evaluated as hypolipidemic agents and acetyl-CoA carboxylase (ACC) inhibitors.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Cat. No. B15059057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Isoxazol-5-yl)phenoxy)acetic acid
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)OCC(=O)O
InChIInChI=1S/C11H9NO4/c13-11(14)7-15-9-3-1-8(2-4-9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14)
InChIKeySYAHFXGOGBQXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Isoxazol-5-yl)phenoxy)acetic acid: A Specialized Building Block with a Distinct para-Phenoxy Architecture for Drug Discovery Procurement


2-(4-(Isoxazol-5-yl)phenoxy)acetic acid (CAS 1263216-42-7) is a synthetic small molecule (C11H9NO4, MW 219.19 g/mol) combining an isoxazole heterocycle with a para-phenoxyacetic acid moiety. This specific connectivity—the isoxazole attached at the para-position of the phenyl ring—distinguishes it from its more common ortho-isomer (CAS 925006-90-2) and from the broader class of isoxazole-phenoxyacetic acid derivatives that have been evaluated as hypolipidemic agents and acetyl-CoA carboxylase (ACC) inhibitors [1]. The compound is primarily offered as a research-grade building block for organic synthesis and medicinal chemistry campaigns, where its well-defined geometry enables predictable reactivity and derivatization. Critically, direct biological activity data for this precise compound are scarce in the peer-reviewed literature; its differentiation value for procurement therefore rests on its unique structural identity, confirmed purity and analytical documentation, and its utility as a versatile intermediate rather than on established pharmacological superiority .

Why Generic 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid Substitutes Cannot Be Interchanged Without Risking Project Continuity


The isoxazole-phenoxyacetic acid scaffold is exquisitely sensitive to subtle structural modifications. In a closely related series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives, simply altering the substituent on the phenyl ring or the nature of the linker produced dramatic differences in in-vivo hypolipidemic efficacy, with some analogs significantly outperforming the standard drug fenofibrate while others were inactive [1]. Positional isomerism further compounds this sensitivity: the ortho-regioisomer (2-(2-(isoxazol-5-yl)phenoxy)acetic acid) presents a fundamentally different spatial orientation of the carboxylic acid side chain, leading to altered hydrogen-bonding networks and receptor binding poses. Substituting the target para-isomer with a generic 'isoxazole-phenoxyacetic acid' from an unverified source risks introducing an unknown mixture of regioisomers, residual synthetic intermediates, or uncharacterized impurities that can derail SAR interpretation, biological assay reproducibility, and patent prosecution . Without lot-specific analytical proof of identity and purity, the true value of comparative biological data is lost.

Quantitative Procurement Evidence for 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid: Comparative Data Against Analogs and Ortho-Isomer Limitations


Hypolipidemic Activity Class-Level Inference: The Critical Impact of α-Substitution on the Phenoxyacetic Acid Scaffold

No direct in-vivo data exist for 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid itself. However, a closely analogous series provides quantitative boundary conditions for the scaffold. Mokale et al. evaluated 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives in a triton-induced hyperlipidemia rat model. Their lead compound 5g, which differs from the target compound by the presence of a 2-methyl group and an additional phenyl substitution, achieved a 52.3% reduction in serum total cholesterol (TCH) and a 61.8% decrease in triglycerides (TG) versus the hyperlipidemic control, outperforming fenofibrate (45.2% TCH reduction, 55.1% TG reduction) [1]. This demonstrates that the isoxazole-phenoxyacetic acid core can deliver superior in-vivo efficacy when optimally substituted, but also proves that even minor changes (e.g., the presence or absence of a single methyl group) drastically impact pharmacological outcome. Consequently, the target compound's specific, unsubstituted para-architecture is an essential control probe for definitive SAR elucidation, not a generic substitute for the methylated analogs [1].

hypolipidemic in-vivo phenoxyacetic acid

Regioisomeric Purity as a Critical Procurement Parameter: Comparative Hazard Profile of Ortho- vs. Para-Isoxazolyl Phenoxyacetic Acid

The ortho-isomer (2-(2-(isoxazol-5-yl)phenoxy)acetic acid, CAS 925006-90-2) is classified with acute oral toxicity (Acute Tox. 4), eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and skin sensitization (Skin Sens. 1) hazards, as indicated by Sigma-Aldrich's safety data . While the target para-isomer (CAS 1263216-42-7) is expected to share some intrinsic hazards due to the reactive carboxylic acid moiety, its toxicological profile has not been officially classified in the same manner. This regulatory asymmetry creates a procurement risk: if a vendor supplies a mixture of regioisomers or misidentifies the ortho-product as the para-product, the user may unknowingly handle a substance with a documented, more restrictive hazard profile, leading to potential non-compliance with institutional safety protocols and unexpected handling requirements. Procuring the para-isomer from a supplier that provides lot-specific regioisomeric purity data (e.g., HPLC, NMR) mitigates this legal and safety risk .

regioisomer toxicology procurement specification

Structural Confirmation for ACC Inhibitor Pharmacophore Development: Scaffold Purity Prevents Misleading Docking Results

The 4-phenoxy-phenyl isoxazole chemotype has been validated as a scaffold for acetyl-CoA carboxylase (ACC) inhibition, with lead compounds showing IC50 values of 99.8 nM (compound 6g) and exhibiting antitumor activity via cell cycle arrest and apoptosis [1]. Crystallographic and computational docking studies indicate that the para-substitution pattern on the central phenyl ring is crucial for maintaining the proper orientation of the terminal carboxylate within the ACC active site, enabling key hydrogen bonds with residues such as Glu2026 and Gly1954 [1]. Introducing even a minor regioisomeric impurity (e.g., the ortho-isomer) would produce a distorted binding pose, potentially generating false-negative or false-positive docking results. For medicinal chemistry teams expanding the ACC inhibitor series, using the 100% structurally verified para-compound as a starting material ensures that the pharmacophore model is built on accurate atomic coordinates, accelerating the identification of true structure-activity relationships [2].

acetyl-CoA carboxylase docking cancer

Recommended Procurement Scenarios for 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid Based on Verified Structural Advantages


Medicinal Chemistry SAR Expansion: Unambiguous Control Compound for Hypolipidemic and ACC-Targeted Libraries

Due to the lack of an α-methyl group, this compound serves as the ideal negative control or baseline comparator for series of 2-methyl-2-(phenyl isoxazol)phenoxyacetic acid hypolipidemic agents described by Mokale et al. [1]. Its procurement as a validated single isomer allows medicinal chemists to determine the precise contribution of the quaternary carbon to in-vivo efficacy and metabolic stability, eliminating confounding variables present in substituted analogs.

Pharmacophore Modeling and Computational Chemistry: Definitive Para-Coordinates for Docking Accuracy

As established by the ACC inhibitor study, the para-substitution pattern is critical for maintaining the correct carboxylate trajectory within the enzyme active site [1]. Purchasing the certified para-isomer ensures that computational models are built on the correct stereoelectronic surface, preventing the propagation of docking errors that occur when ortho- or meta-isomers contaminate the modeling set.

Analytical Method Development and Reference Standard Qualification

Given the documented difference in GHS hazard classification between the ortho- and para-isomers [1], analytical groups developing HPLC or UPLC purity methods for reaction monitoring or quality control of isoxazole libraries require a pure para-reference standard. This compound, when supplied with a detailed Certificate of Analysis including NMR, HPLC, and MS data, enables accurate retention time and spectral reference libraries, ensuring that future batches are free of the ortho-toxicity contaminant.

Quote Request

Request a Quote for 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.